1,2-Cyclopentanedicarboxylic acid
Description
Properties
IUPAC Name |
cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944515 | |
| Record name | Cyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-97-8, 21917-20-4, 50483-99-3 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021917204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,2 Cyclopentanedicarboxylic Acid and Its Stereoisomers
Classical Approaches to the Synthesis of 1,2-Cyclopentanedicarboxylic Acid
The foundational methods for constructing this compound and its precursors have been well-established, relying on fundamental organic reactions that build the cyclopentane (B165970) ring and introduce the desired carboxylic acid groups.
Ring-Closing Reactions Leading to the Cyclopentane Core
Two prominent classical ring-closing reactions for forming the cyclopentane ring are the Dieckmann condensation and the Favorskii rearrangement.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a precursor to the cyclopentane ring. mdpi.comyoutube.com This reaction is particularly effective for the formation of stable five- and six-membered rings. mdpi.comyoutube.com For instance, 1,6-diesters can undergo cyclization to yield five-membered cyclic β-keto esters. mdpi.com
The Favorskii rearrangement involves the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative. wikipedia.orgnumberanalytics.com When applied to cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.org A notable example is the treatment of 2-bromocyclohexanone (B1249149) with a base like sodium hydroxide, which yields cyclopentanecarboxylic acid. vaia.com The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org A specific process for preparing trans-1,2-cyclopentanedicarboxylic acid utilizes the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate (B1220265) in an alkaline solution, followed by hydrolysis. google.com
| Reaction | Starting Material Example | Reagents and Conditions | Product | Reference(s) |
| Dieckmann Condensation | 1,6-Diester | Base (e.g., Sodium alkoxide) | Cyclic β-keto ester | mdpi.comyoutube.com |
| Favorskii Rearrangement | 2-Bromocyclohexanone | NaOH (aq) | Cyclopentanecarboxylic acid | vaia.com |
| Favorskii Rearrangement | 6-Bromo-cyclohexanone-2-ethyl formate | 1. KOH or NaOH (0.5M-3M) 2. H₂SO₄ or HCl (hydrolysis) | trans-1,2-Cyclopentanedicarboxylic acid | google.com |
Functionalization Strategies for Carboxylic Acid Groups
Once the cyclopentane ring is formed, or in some cases concurrently, the carboxylic acid groups are introduced or unmasked. A common strategy is the hydrolysis of ester groups. For example, the synthesis of trans-4-methylene-1,2-cyclopentanedicarboxylic acid is achieved by reacting trans-1,2-di-carbomethoxy-4-methylene-cyclopentane with sodium hydroxide, followed by acidification. prepchem.com
Another key functionalization is the hydrogenation of an unsaturated precursor to yield the saturated dicarboxylic acid. The cis-isomer of this compound is accessible through the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. prepchem.com This reaction is typically carried out using a metal catalyst.
| Starting Material | Catalyst | Solvent | Pressure/Temperature | Yield | Reference |
| 1-Cyclopentene-1,2-dicarboxylic acid | Raney nickel | Absolute ethanol (B145695) | 40-50 psi / 60°C | 60% | prepchem.com |
Modern Synthetic Innovations for this compound
Contemporary approaches to the synthesis of this compound and its stereoisomers leverage the power of catalysis to achieve higher efficiency, selectivity, and more environmentally benign conditions.
Transition Metal-Catalyzed Syntheses
Palladium and ruthenium catalysts are at the forefront of modern synthetic methods for forming carbon-carbon bonds and functionalizing molecules. While direct palladium-catalyzed synthesis of this compound is not extensively documented, palladium-catalyzed reactions such as the α-arylation of cyclic β-dicarbonyl compounds are known, showcasing the utility of palladium in functionalizing cyclic structures. nih.gov Palladium-catalyzed carbonylation of alcohols and other substrates is also a powerful technique for introducing carboxylic acid functionalities. rsc.org
Ruthenium-based catalysts are renowned for their role in olefin metathesis, a versatile reaction for forming carbon-carbon double bonds, which can be precursors to the cyclopentane ring or be subsequently hydrogenated. chemguide.co.uk
Organocatalytic Routes
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. youtube.com A significant advancement in accessing chiral stereoisomers of this compound is the enantioselective desymmetrization of cis-cyclopentane-1,2-dicarboxylic acid anhydride (B1165640). This reaction can be catalyzed by modified Cinchona alkaloids, providing chiral hemiesters with high enantiomeric excess. brandeis.edu This method is noteworthy for its high selectivity, achieving up to 95% ee for the ring opening of cis-cyclopentane-1,2-dicarboxylic acid anhydride. brandeis.edu
| Substrate | Catalyst (mol%) | Product | Enantiomeric Excess (ee) | Reference |
| cis-Cyclopentane-1,2-dicarboxylic acid anhydride | (DHQD)₂AQN (5 mol%) | Chiral hemiester | 95% | brandeis.edu |
This organocatalytic approach provides a predictable and straightforward route to either enantiomer of the chiral hemiester, and the catalyst can be recovered and reused, adding to the practicality of the method. brandeis.edu
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds, focusing on reducing waste, using less hazardous substances, and improving energy efficiency. In the context of this compound synthesis, several of the discussed methods can be viewed through a green chemistry lens.
Catalytic hydrogenation, for example, is an atom-economical reaction where all atoms of the hydrogen molecule are incorporated into the product. libretexts.org The use of catalysts, whether they are transition metals, organocatalysts, or biocatalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents. brandeis.edulibretexts.org
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, represents a particularly green approach. The desymmetrization of cyclic anhydrides can be achieved using biocatalytic methods, offering high selectivity under mild, aqueous conditions. mdpi.combrandeis.edu While a specific biocatalytic route to this compound is not detailed in the provided search results, the principle of biocatalytic desymmetrization is well-established for similar cyclic compounds. mdpi.com The use of aqueous reaction media, as seen in some preparations of related metal-organic frameworks, also aligns with the principles of green chemistry by replacing volatile organic solvents.
Stereochemical Aspects and Chirality of 1,2 Cyclopentanedicarboxylic Acid
Isomerism in 1,2-Cyclopentanedicarboxylic Acid
cis- and trans-Diastereomers: Separation and Characterization
The relative orientation of the two carboxyl groups defines the cis and trans diastereomers. In the cis-isomer, both carboxyl groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. These diastereomers have distinct physical and chemical properties.
| Property | cis-1,2-Cyclopentanedicarboxylic acid | trans-1,2-Cyclopentanedicarboxylic acid |
| CAS Number | 1461-96-7 sigmaaldrich.com | 1461-97-8 sigmaaldrich.com |
| Molecular Weight | 158.15 g/mol sigmaaldrich.com | 158.15 g/mol sigmaaldrich.com |
| Melting Point | 132-136 °C sigmaaldrich.com | 182–183°C (after recrystallization) |
| Reactivity | Readily forms a cis-anhydride upon refluxing with acetic anhydride (B1165640). | Does not readily form an anhydride under the same conditions. |
Separation of cis and trans isomers can often be achieved through differences in their physical properties, such as solubility and melting point. For instance, the significant difference in melting points suggests that fractional crystallization could be a viable separation method. sigmaaldrich.com Furthermore, their differing reactivity, particularly in anhydride formation, provides a chemical basis for separation and characterization.
Enantiomers: Resolution and Enantiomeric Purity Determination
The trans-isomer of this compound is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S). The cis-isomer, possessing a plane of symmetry, is a meso compound and therefore achiral.
The separation of enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. A common method for resolving racemic mixtures of carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent. mdpi.com For example, a chiral amine like (S)-phenylethylamine can be used to form two different diastereomeric salts with the (1R,2R) and (1S,2S) enantiomers of trans-1,2-cyclopentanedicarboxylic acid. nih.gov These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. mdpi.com Once separated, the individual enantiomers can be recovered by treating the diastereomeric salts with an acid.
The enantiomeric purity of the resolved products is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation.
Chiroptical Properties of Enantiomerically Pure this compound
In addition to optical rotation, other chiroptical techniques like circular dichroism (CD) spectroscopy can provide more detailed information about the three-dimensional structure of the enantiomers in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules.
Circular Dichroism Spectroscopy Applications
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orglibretexts.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org Since only chiral molecules exhibit a CD spectrum, this technique is particularly well-suited for distinguishing between the chiral trans enantiomers of this compound and the achiral cis isomer.
The application of CD spectroscopy extends to investigating the conformation and electronic structure of these molecules. The Cotton effect, a characteristic feature in CD spectra, can provide information about the spatial arrangement of the chromophores (in this case, the carboxylic acid groups) and their interaction. nih.gov For this compound, the carboxyl groups are the primary chromophores in the UV region. The sign and magnitude of the Cotton effects in the CD spectra of the (1R,2R) and (1S,2S) enantiomers would be equal and opposite.
Furthermore, CD spectroscopy can be used to study the interactions of these chiral diacids with other molecules, such as metals or in the formation of host-guest complexes. researchgate.net The changes in the CD spectrum upon complexation can provide insights into the binding stoichiometry and the conformational changes that occur.
Optical Rotatory Dispersion Analysis
Optical rotatory dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a substance with the wavelength of light. wikipedia.org Similar to CD, ORD is only observed for chiral molecules. Therefore, the trans enantiomers of this compound will exhibit an ORD spectrum, while the cis meso form will not.
ORD and CD are closely related phenomena, collectively known as the Cotton effect. An ORD spectrum shows the dispersive nature of optical rotation, with the angle of rotation changing significantly in the vicinity of an absorption band. ubc.ca The shape of the ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing it to the known spectra of related compounds. The specific rotation values at different wavelengths provide a characteristic fingerprint for each enantiomer.
The relationship between the structure and the chiroptical properties is complex, but theoretical models and empirical rules can be applied to interpret the ORD spectra of molecules like this compound. These analyses can reveal details about the preferred conformations of the five-membered ring and the orientation of the carboxylic acid groups.
Stereoselective Transformations Initiated by this compound Scaffolds
The defined stereochemistry of this compound makes it a valuable scaffold or starting material for stereoselective transformations. The chiral trans enantiomers, in particular, can be used to induce chirality in subsequent reactions.
For instance, the dicarboxylic acid can be converted into other functional groups, and its inherent chirality can direct the stereochemical outcome of reactions at or near these new functionalities. This is a common strategy in asymmetric synthesis, where a chiral auxiliary derived from a readily available chiral molecule is used to control the stereochemistry of a new chiral center being formed.
Derivatives of this compound, such as its esters or amides, can participate in a variety of stereoselective reactions. For example, the chiral diacid can be used as a ligand for a metal catalyst, creating a chiral environment that promotes the formation of one enantiomer of a product over the other in a catalytic asymmetric reaction. The rigid cyclopentane (B165970) framework helps to hold the coordinating groups in a well-defined spatial arrangement, which is crucial for effective stereochemical control.
Research has shown the utility of similar cyclic structures in directing stereoselective reactions, such as the Diels-Alder reaction, where the stereochemistry of the diene or dienophile influences the stereochemistry of the resulting cycloadduct. nih.govyoutube.com The principles of stereoselective synthesis are fundamental to the preparation of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry and materials science. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Cyclopentanedicarboxylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of 1,2-Cyclopentanedicarboxylic acid in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its atomic arrangement.
In 1D NMR, the proton (¹H) and carbon-13 (¹³C) spectra provide fundamental information. nih.gov The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum indicates the different types of carbon atoms present in the molecule. nih.gov
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To further unravel the intricate structural details, a series of advanced 2D NMR experiments are utilized. These techniques provide correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between the methine protons at the C1 and C2 positions and the adjacent methylene (B1212753) protons of the cyclopentane (B165970) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is invaluable for identifying the connectivity of quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, correlations between the carboxylic acid protons and the carbons of the cyclopentane ring would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This information is critical for determining the stereochemistry and conformation of the molecule, such as the cis or trans relationship of the carboxylic acid groups.
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Obtained |
| COSY | ¹H - ¹H | Identifies adjacent protons, revealing the spin-spin coupling network within the cyclopentane ring. |
| HSQC | ¹H - ¹³C (one bond) | Directly correlates protons to the carbons they are attached to, aiding in carbon signal assignment. |
| HMBC | ¹H - ¹³C (multiple bonds) | Shows long-range connectivity, confirming the overall carbon framework and the position of the carboxyl groups. |
| NOESY | ¹H - ¹H (through space) | Determines the spatial proximity of protons, which is essential for elucidating the stereochemistry (cis/trans) of the substituents. |
Solid-State NMR Applications for this compound
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. Simple carboxylic acids, for instance, often form hydrogen-bonded dimers in the solid state. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.govacs.org These studies can reveal details about the hydrogen bonding interactions and the molecular symmetry in the crystal lattice. acs.orgnih.govacs.org For dicarboxylic acids, ssNMR can differentiate between polymorphs and provide information on the relative orientation of the carboxylic acid groups. nih.gov
Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). core.ac.uk This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₀O₄). By comparing the measured accurate mass to the theoretical mass, the molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. core.ac.uk In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.orgyoutube.com The analysis of these fragmentation patterns helps to confirm the presence of the two carboxylic acid groups and the cyclopentane ring structure.
Table 2: Expected Fragmentation Patterns of this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion (m/z) | Neutral Loss |
| 159 [M+H]⁺ or 157 [M-H]⁻ | Loss of H₂O | 141 or 139 | 18 |
| 159 [M+H]⁺ or 157 [M-H]⁻ | Loss of COOH | 114 or 112 | 45 |
| 159 [M+H]⁺ or 157 [M-H]⁻ | Loss of CO and H₂O | 113 or 111 | 46 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. elsevierpure.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. nih.gov A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group in the carboxylic acid. acs.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretching vibration in dicarboxylic acids also gives rise to a strong band in the Raman spectrum. chemicalbook.com Raman spectroscopy is particularly useful for studying the vibrations of the carbon skeleton and can provide insights into the conformation of the cyclopentane ring. elsevierpure.com
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) | |
| C-H stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 |
| C-O stretch (Carboxylic Acid) | ~1200-1300 | |
| O-H bend (Carboxylic Acid) | ~1400-1440 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation and its arrangement within the crystal lattice. cam.ac.uk
The crystal structure of this compound is dominated by extensive hydrogen bonding networks. rsc.orgmdpi.comrsc.org In the trans isomer, the molecules typically form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. These dimers then pack in a way that maximizes van der Waals interactions. The cyclopentane ring in the trans isomer often adopts a conformation that minimizes steric hindrance between the carboxylic acid groups. acs.org
For the cis isomer, both intermolecular and potentially intramolecular hydrogen bonds can influence the crystal packing. The relative orientation of the carboxyl groups on the same side of the cyclopentane ring can lead to different packing motifs compared to the trans isomer. Studies on related compounds, such as the amino-substituted derivatives, have revealed strong hydrogen bonding that dictates the crystal lattice. cdnsciencepub.comubc.ca The analysis of these packing arrangements is crucial for understanding the physical properties of the solid material, such as melting point and solubility.
This compound exists as chiral isomers (cis and trans), and the trans isomer is enantiomeric. X-ray crystallography is a powerful technique for determining the absolute configuration of a single enantiomer. msu.edunih.govsci-hub.semdpi.comnih.gov By using a chiral resolving agent or by crystallizing a single enantiomer, the Flack parameter can be determined from the diffraction data, which provides an unambiguous assignment of the absolute stereochemistry as (1R,2R) or (1S,2S) for the trans isomer and (1R,2S) or (1S,2R) for the cis isomer. This is of paramount importance in fields where stereochemistry dictates biological activity or material properties.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of the isomers of this compound and for assessing the purity of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice for separating the enantiomers of trans-1,2-cyclopentanedicarboxylic acid. mdpi.comyoutube.comresearchgate.netresearchgate.net The separation is based on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.
Commonly used chiral stationary phases for the separation of acidic compounds include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides. researchgate.net The choice of mobile phase, often a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a hexane (B92381) or heptane (B126788) alkane, and sometimes with an acidic modifier, is critical for achieving optimal resolution. mdpi.comresearchgate.netchiraltech.com
Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., CHIRALPAK®) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
The development of a robust chiral HPLC method is essential for quality control, allowing for the determination of enantiomeric excess (ee) and ensuring the stereochemical purity of a given sample.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar molecules such as this compound is often impractical due to their low volatility and thermal instability. nih.govgoogle.com The presence of two carboxylic acid functional groups contributes to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic behavior. To overcome these limitations, chemical derivatization is an essential prerequisite to convert the non-volatile acid into a thermally stable and volatile derivative suitable for GC-MS analysis. nih.govgoogle.com This process involves replacing the active hydrogen atoms of the carboxylic acid groups with a non-polar chemical moiety. nih.gov
The most common derivatization strategies employed for dicarboxylic acids, including this compound, are esterification and silylation. nih.govresearchgate.net
Esterification
Esterification is a widely used method that transforms carboxylic acids into their corresponding esters, which are significantly more volatile. nih.gov Methylation, the conversion to methyl esters, is a frequent choice. For this compound, this reaction yields this compound, dimethyl ester. A common reagent for this purpose is a solution of boron trifluoride in methanol (B129727) (BF3/methanol). nih.gov The sample is heated with the reagent to drive the reaction to completion, after which the resulting dimethyl ester can be extracted into an organic solvent for injection into the GC-MS system.
Silylation
Silylation is another robust derivatization technique that involves replacing the acidic protons with a trimethylsilyl (B98337) (TMS) group. nih.gov This method is known for producing highly volatile and thermally stable derivatives that exhibit excellent chromatographic properties. nih.gov A prevalent silylating agent is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov The reaction typically proceeds by heating the dried sample with the silylating reagent, resulting in the formation of the bis(trimethylsilyl) ester of this compound. Silylation is often preferred for analyzing trace levels of dicarboxylic acids due to its high reaction efficiency and the low detection limits achievable. nih.govnih.gov
Table 1: Common Derivatization Methods for GC-MS Analysis of this compound
| Derivatization Method | Common Reagent(s) | Derivative Formed |
| Esterification (Methylation) | Boron trifluoride/methanol (BF₃/methanol) | This compound, dimethyl ester |
| Silylation | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | This compound, bis(trimethylsilyl) ester |
GC Separation and MS Fragmentation
Once derivatized, the sample is introduced into the gas chromatograph. The separation of the volatile derivatives is typically achieved using a non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase. researchgate.net The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.
Following separation in the GC column, the eluted derivatives enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting positively charged ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint.
The fragmentation pattern is characteristic of the molecule's structure. For the dimethyl ester of this compound (molecular weight: 186.21 g/mol ), the mass spectrum exhibits specific fragment ions that are used for its identification. nist.gov Key fragments often arise from the loss of methoxy (B1213986) groups (-OCH3) or cleavage of the cyclopentane ring.
For TMS derivatives, the mass spectra are often characterized by a prominent ion at [M-15]⁺, corresponding to the loss of a methyl group from one of the TMS moieties. nih.gov Other significant fragments can provide structural information about the original dicarboxylic acid. The analysis of these specific and characteristic fragment ions allows for the unambiguous identification and quantification of this compound in a complex sample matrix.
Table 2: GC-MS Data for the Dimethyl Ester Derivative of this compound
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound, dimethyl ester | C₉H₁₄O₄ | 186.21 | Data available from spectral libraries such as NIST. nist.gov Common fragments include ions related to the loss of methoxy groups and ring cleavage. |
Computational and Theoretical Studies of 1,2 Cyclopentanedicarboxylic Acid
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting NMR chemical shifts (δ) and coupling constants with high accuracy. These predictions are vital for assigning experimental spectra, especially for conformationally flexible molecules like 1,2-cyclopentanedicarboxylic acid.
The process typically involves the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common approaches for calculating nuclear magnetic shielding tensors. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to first optimize the molecular geometry of the different possible conformers of this compound (e.g., diequatorial, diaxial, and axial-equatorial arrangements of the carboxylic acid groups).
Following geometry optimization, NMR shielding constants are calculated for each conformer. Since shielding constants are computed for an isolated molecule in the gas phase, the calculated values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For instance, in a study on the closely related cis-1,3-cyclopentanedicarboxylic acid, DFT calculations were used to determine the conformational preferences in solution. researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for various low-energy conformers, researchers could compare the theoretical data with experimental NMR spectra. researchgate.netresearchgate.net This comparison helps in identifying the dominant conformers present in a given solvent and understanding intramolecular interactions, such as hydrogen bonding. researchgate.net The carboxylic acid protons (–COOH) are particularly sensitive, with predicted chemical shifts often appearing significantly downfield, a feature that is highly dependent on the extent of intramolecular versus intermolecular hydrogen bonding.
A hypothetical data table for the predicted ¹H NMR chemical shifts for a conformer of trans-1,2-cyclopentanedicarboxylic acid is shown below. Such tables are crucial for direct comparison with experimental results.
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (COOH) | 12.10 |
| Methine (CH-COOH) | 3.15 |
| Methylene (B1212753) (CH₂) adjacent to CH-COOH | 2.20 |
| Methylene (CH₂) remote | 1.85 |
| Note: These values are illustrative and depend on the specific conformer and level of theory used. |
Vibrational Frequency Calculations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations of these spectra are essential for the accurate assignment of experimental bands to specific molecular motions.
The standard computational approach involves performing a harmonic frequency calculation after geometry optimization, typically using DFT methods. tandfonline.comnih.gov These calculations yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).
For this compound, key vibrational modes include:
O–H Stretching: A characteristic broad band in the experimental IR spectrum, typically found between 2500 and 3300 cm⁻¹, arising from the hydrogen-bonded carboxylic acid dimers. libretexts.org
C=O Stretching: An intense absorption around 1700 cm⁻¹. Calculations can distinguish between the symmetric and asymmetric stretching of the two carbonyl groups. libretexts.orgorgchemboulder.com
C–O Stretching and O–H Bending: These modes appear in the fingerprint region (below 1500 cm⁻¹) and are coupled with other vibrations. orgchemboulder.com
Cyclopentane (B165970) Ring Vibrations: Various C-C stretching and CH₂ bending, wagging, and twisting modes.
DFT calculations allow for the visualization of these normal modes, providing a clear picture of the atomic motions responsible for each spectral peak. youtube.com This is particularly useful for complex molecules where many vibrational modes are coupled. Studies on various carboxylic acids have demonstrated that DFT calculations can accurately reproduce experimental IR and Raman spectra, enabling a detailed assignment of the fundamental vibrational modes. acs.orgresearchjournal.co.in
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Predicted IR Intensity |
| O-H Stretch (Dimer) | 3050 | Strong, Broad |
| C=O Stretch (Asymmetric) | 1725 | Very Strong |
| C=O Stretch (Symmetric) | 1705 | Strong |
| C-O Stretch / O-H Bend | 1420 | Medium |
| CH₂ Scissoring | 1450 | Medium |
| C-C Stretch (Ring) | 1250 | Medium-Weak |
| Note: These values are illustrative examples for a dimer of this compound. |
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry is a powerful asset for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transient intermediates, and characterize high-energy transition states that are difficult or impossible to observe experimentally.
Transition State Analysis for this compound Reactions
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is a central goal in mechanistic studies. Modern computational workflows can automate the search for a transition state, requiring only the structures of the reactants and products as input. acs.org
For reactions involving this compound, such as intramolecular anhydride (B1165640) formation upon heating, computational methods can be used to model the reaction pathway. libretexts.org The formation of the five-membered cyclic anhydride from cis-1,2-cyclopentanedicarboxylic acid is a classic example. A computational study would model the nucleophilic attack of one carboxylic acid's hydroxyl oxygen onto the other's carbonyl carbon.
The transition state for this cyclization would feature a partially formed C–O bond and a partially broken O–H bond as a proton is transferred. A key validation of a computed TS structure is a vibrational frequency calculation, which must yield exactly one imaginary frequency. youtube.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Activation Energy Calculations and Reaction Pathway Elucidation
Once the optimized geometries of the reactants, transition state, and products are known, their electronic energies can be calculated at a high level of theory. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants.
Ea = E(Transition State) - E(Reactants)
This calculated value provides a quantitative measure of the reaction's kinetic feasibility. For example, in the thermal decarboxylation of a malonic acid derivative, a cyclic transition state is involved. youtube.com A similar computational approach could be applied to study the potential decarboxylation of this compound under certain conditions.
Furthermore, by mapping the entire reaction pathway using methods like the Intrinsic Reaction Coordinate (IRC), chemists can confirm that the identified transition state correctly connects the desired reactants and products. acs.org IRC calculations trace the minimum energy path downhill from the transition state, ensuring it leads to the correct energy minima. This provides a complete and detailed picture of the reaction mechanism, including the identification of any intermediates that may be formed. youtube.com
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used extensively in drug discovery to understand how the chemical structure of a compound relates to its biological activity. Derivatives of this compound have been incorporated into various biologically active molecules, making them interesting subjects for SAR analysis. researchgate.netresearchgate.netdiva-portal.org
The rigid, five-membered ring of the cyclopentane core serves as a valuable scaffold for positioning functional groups in a specific three-dimensional orientation. SAR studies on derivatives explore how modifications—such as changing substituents, stereochemistry (cis vs. trans), or the nature of the carboxylic acid groups (e.g., converting them to amides or esters)—affect their interaction with a biological target, such as an enzyme or receptor. researchgate.net
For example, a QSAR study on derivatives of the closely related 1,2-cyclohexanedicarboxylic acid as potential angiotensin-converting enzyme (ACE) inhibitors revealed that electronic and shape parameters were key determinants of their biological activity. asianpubs.org In such a study, a series of analogues is synthesized and tested, and their activities are correlated with calculated molecular descriptors.
Common descriptors used in QSAR models include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric/Topological Descriptors: Molecular weight, molar volume, surface area, connectivity indices.
Hydrophobic Descriptors: LogP (partition coefficient).
A resulting QSAR equation might take the form:
log(1/IC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
where IC₅₀ is the half-maximal inhibitory concentration. Such models provide crucial insights for designing more potent compounds. For instance, a model might show that increasing the hydrophobicity of a particular substituent enhances activity, guiding the synthesis of new derivatives. Three-dimensional QSAR (3D-QSAR) methods like CoMFA (Comparative Molecular Field Analysis) can further refine this by creating 3D contour maps that visualize favorable and unfavorable regions for steric bulk or electrostatic charge around the molecule. nih.gov
Applications of 1,2 Cyclopentanedicarboxylic Acid in Advanced Materials and Chemical Synthesis
Utilization as a Monomer in Polymer Chemistry
The bifunctional nature of 1,2-cyclopentanedicarboxylic acid, with its two carboxylic acid groups, makes it a valuable monomer for step-growth polymerization. It can react with diols and diamines to form polyesters and polyamides, respectively. The incorporation of the cyclopentane (B165970) ring into the polymer backbone can lead to materials with unique properties compared to their linear aliphatic or aromatic counterparts.
Synthesis of Polyesters and Polyamides from this compound
The synthesis of polyesters from this compound typically involves a polycondensation reaction with a diol. rsc.orgrsc.org This process, often carried out at elevated temperatures and under vacuum to remove the water byproduct, results in the formation of ester linkages along the polymer chain. alfa-chemistry.combath.ac.uk The choice of diol can significantly influence the properties of the resulting polyester (B1180765). For instance, the use of short-chain diols can lead to more rigid polymers, while longer-chain diols can impart greater flexibility.
Similarly, polyamides can be synthesized by reacting this compound with a diamine. chemicalbook.comnih.govrsc.org The resulting amide linkages are generally more polar and can participate in hydrogen bonding, which often leads to polymers with higher melting points and improved mechanical strength compared to analogous polyesters. chemicalbook.com The properties of these polyamides can be tailored by selecting different diamines. For example, copolyamides incorporating this compound have been shown to exhibit enhanced properties such as increased char production, suggesting improved flame retardancy. libretexts.org
Table 1: Examples of Polyesters and Polyamides Synthesized from Dicarboxylic Acids and their Properties This table presents generalized data based on typical polyester and polyamide synthesis. Specific values for polymers derived from this compound would require dedicated experimental research.
| Polymer Type | Dicarboxylic Acid | Diol/Diamine | Typical Melting Temperature (°C) | Key Properties |
| Polyester | Adipic Acid | 1,4-Butanediol | 52-65 psu.edu | Biodegradable, Crystalline psu.edu |
| Polyamide | Adipic Acid | Hexamethylenediamine | ~265 | High Strength, Abrasion Resistance |
| Copolyamide | This compound (co-monomer) | Hexamethylenediamine | Varies | Increased Char Yield, Modified Water Absorption libretexts.org |
Incorporation into Bio-based and Degradable Polymers
There is a growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels. nih.govnih.gov this compound can be potentially derived from bio-based feedstocks, making it an attractive monomer for the synthesis of bio-based polyesters and polyamides. libretexts.orgcd-bioparticles.net The incorporation of this cyclic monomer can influence the biodegradability of the resulting polymers. Aliphatic polyesters are known to be biodegradable, and the presence of the cyclopentane ring can affect the rate of degradation by altering the polymer's crystallinity and hydrophobicity. rsc.orgscirp.orgnih.govresearchgate.net
Research has shown that copolyesters and copolyamides containing cyclic units can exhibit tailored degradation profiles. nih.govresearchgate.net The susceptibility of the ester and amide linkages to hydrolysis and enzymatic degradation, combined with the unique stereochemistry of the cyclopentane ring, can be exploited to design polymers with controlled degradation rates for various applications, including in the biomedical field. rsc.org
Role in Modifying Polymer Properties
The introduction of the this compound moiety into a polymer chain can significantly modify its physical and chemical properties. The rigid five-membered ring restricts segmental motion, which can lead to an increase in the glass transition temperature (Tg) of the polymer. A higher Tg is often associated with improved thermal stability and dimensional stability.
Table 2: Influence of Cyclic Monomers on Polymer Properties This table provides illustrative examples of how cyclic monomers can affect polymer properties. The specific impact of this compound would depend on the polymer system.
| Polymer | Cyclic Monomer | Observed Effect on Properties | Reference |
| Polyamide | Cyclohexanedicarboxylic acid (as a co-monomer) | Increased hydrophobicity and char yield | libretexts.org |
| Polyester | 2,5-Furandicarboxylic acid | Superior mechanical, thermal, and barrier properties compared to PET | cd-bioparticles.net |
| Polyolefin | Methylene-1,3-cyclopentane | Systematic increase in glass transition temperature with increasing comonomer content |
Ligand Design in Coordination Chemistry and Catalysis
The carboxylate groups of this compound can coordinate to metal ions, making it a useful ligand in coordination chemistry. The stereochemistry of the cyclopentane ring can be controlled, leading to chiral ligands that are valuable in asymmetric catalysis.
Formation of Metal-Organic Frameworks (MOFs) with this compound
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Dicarboxylic acids are common linkers used in the synthesis of MOFs. bath.ac.uk While there is extensive research on MOFs constructed from various dicarboxylic acids, specific studies on the use of this compound as the primary linker are limited in the available literature.
However, related cyclic dicarboxylic acids, such as trans-1,4-cyclohexanedicarboxylate, have been successfully used to synthesize MOFs with diverse structures and properties. rsc.org Furthermore, a derivative, 1,2,3,4-cyclopentane-tetracarboxylic acid, has been employed to create cobalt-based MOFs for applications in supercapacitors. libretexts.orgpsu.edu These examples suggest that this compound has the potential to act as a linker in the formation of novel MOFs. The geometry and rigidity of the cyclopentane ring could lead to unique network topologies and pore environments, which are key factors in determining the properties and potential applications of MOFs in areas such as gas storage, separation, and catalysis.
Chiral Ligands for Asymmetric Catalysis Derived from this compound
The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool for achieving this. psu.edu Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. psu.edu
This compound can be resolved into its enantiomerically pure forms (R,R)- and (S,S)-trans-isomers, as well as the meso-cis-form. These chiral dicarboxylic acids can serve as precursors for the synthesis of more complex chiral ligands. For instance, the cyclopentane backbone can be functionalized to introduce other coordinating groups, leading to bidentate or multidentate ligands with well-defined stereochemistry. These ligands can then be complexed with various transition metals to form chiral catalysts for a range of asymmetric transformations, including hydrogenations, C-H functionalization, and cycloaddition reactions. psu.edu The rigid and predictable conformation of the cyclopentane ring in these ligands can lead to high levels of enantioselectivity in catalytic reactions.
Metal Complexes with this compound and their Properties
This compound, with its two carboxylate groups, serves as a versatile ligand for the construction of metal-organic complexes and coordination polymers. The geometric constraints of the cyclopentane backbone, particularly the cis and trans isomers, influence the structure and dimensionality of the resulting materials. While aromatic dicarboxylic acids are more commonly used for rigid metal-organic frameworks (MOFs), the flexibility of alicyclic linkers like 1,2-cyclopentanedicarboxylate can lead to unique structural topologies. nih.gov
A notable example is the complex formed between trans-1,2-cyclopentanedicarboxylic acid and a nickel(II) tetraaza macrocycle. In this case, the dicarboxylate does not chelate a single metal center but instead acts as a bridging ligand, forming a one-dimensional, hydrogen-bonded infinite chain structure. This demonstrates its utility in creating extended networks through a combination of coordination and hydrogen bonding.
Table 1: Example of a Metal Complex with a this compound Ligand
| Property | Description |
|---|---|
| Complex | Nickel(II) tetraaza macrocyclic complex with trans-1,2-cyclopentanedicarboxylic acid |
| Ligand Role | Bridging Ligand |
| Resulting Structure | One-dimensional infinite chain |
| Key Interactions | Coordination bonds and intermolecular hydrogen bonding |
Data derived from a study on the coordination chemistry of the trans-isomer.
Building Block in Natural Product and Pharmaceutical Intermediate Synthesis
This compound and its derivatives, particularly the anhydride (B1165640) and imide forms, are valuable building blocks in synthetic organic chemistry. Their rigid cyclopentane core provides a reliable scaffold for constructing more elaborate molecules, most notably key intermediates for pharmaceuticals.
The compound's significance is highlighted by its role in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type II diabetes. nih.gov Various synthetic routes to Gliclazide rely on an intermediate derived from this compound, underscoring the compound's industrial relevance. nih.govnih.govnih.gov
Construction of Complex Ring Systems via this compound
The process often begins with cis-1,2-cyclopentanedicarboxylic acid, which can be readily converted to its corresponding anhydride. This anhydride is then reacted with hydrazine (B178648) hydrate (B1144303) to form N-amino-1,2-cyclopentanedicarboximide (also referred to as N-amino-1,2-cyclopentane phthalic amide). nih.govnih.gov This step efficiently introduces the second nitrogen atom required for the final heterocyclic core. The subsequent and crucial step is the reduction of the dicarboximide to form the 3-azabicyclo[3.3.0]octane ring system. This transformation effectively uses the cyclopentane ring of the starting material as the foundation for the final, more complex bicyclic structure. The development of efficient reduction methods, such as using NaBH₄ with concentrated H₂SO₄, has been a focus of process optimization to avoid more expensive reagents like LiAlH₄. nih.gov
Table 2: Key Intermediates in the Synthesis of a Bicyclic Amine from this compound
| Starting Material / Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| cis-1,2-Cyclopentanedicarboxylic acid | cis-Cyclopentane-1,2-dicarboxylic acid | Initial scaffold |
| Anhydride Intermediate | cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | Activated form for amination |
| Imide Intermediate | N-Amino-1,2-cyclopentanedicarboximide | Introduction of second nitrogen atom |
| Final Bicyclic Product | 3-Azabicyclo[3.3.0]octane derivative | Core structure for Gliclazide |
Based on synthetic routes described for Gliclazide intermediates. nih.govnih.govnih.gov
Synthesis of Chiral Intermediates Utilizing this compound
The stereochemistry of this compound is critical for its application in modern asymmetric synthesis. The acid exists as three stereoisomers: a cis (meso) form and a pair of trans enantiomers, (1R,2R) and (1S,2S). The availability of these distinct stereoisomers allows for their use as chiral building blocks to impart specific stereochemistry into a target molecule.
For instance, the enantiomerically pure (1R,2R)-cyclopentane-1,2-dicarboxylic acid is specified as an intermediate in certain applications, such as the production of Gliclazide and its related substances for analytical and quality control purposes. synzeal.com Using an enantiomerically pure starting material is a common strategy in pharmaceutical synthesis to ensure the final active pharmaceutical ingredient (API) is also enantiopure, which is often a strict regulatory requirement.
Beyond its use in established syntheses, the cyclopentane framework is a target for novel asymmetric methodologies. Organocascade processes that utilize chiral catalysts to activate simple acid derivatives can lead to the rapid assembly of complex and highly substituted cyclopentanes with excellent stereocontrol. These advanced methods enable the construction of multiple C-C bonds and several contiguous stereocenters in a single operation, highlighting the ongoing importance of the cyclopentane core in the synthesis of chiral molecules.
Role in Supramolecular Chemistry and Self-Assembly
The dual carboxylic acid functional groups of this compound make it an ideal candidate for use in supramolecular chemistry. These groups can act as both hydrogen bond donors (the -OH proton) and acceptors (the C=O oxygen), enabling the formation of predictable, non-covalent interactions that drive the self-assembly of molecules into larger, ordered architectures. harvard.edu The formation of these supramolecular synthons is a cornerstone of crystal engineering.
Design of Hydrogen-Bonded Architectures
The most common hydrogen-bonding pattern for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. It is highly probable that this compound molecules self-assemble via this motif in the solid state. A study of cyclopentane-1,2-dione, a potential bio-isostere, revealed that it also forms dimers through two-point hydrogen bond interactions, mimicking the geometry of carboxylic acid dimers. nih.gov
Alternatively, if the two carboxyl groups are not sterically aligned for dimer formation, a catemer motif (a chain) can form, where molecules are linked head-to-tail. In complexes with other molecules, such as the previously mentioned Ni(II) macrocycle, the dicarboxylic acid can facilitate the formation of extended one-dimensional tapes or chains through hydrogen bonding. The specific architecture adopted depends on the stereochemistry (cis or trans) of the acid, the presence of other interacting molecules, and the crystallization conditions.
Table 3: Common Hydrogen Bond Synthons in Carboxylic Acids
| Synthon Type | Description | Graph Set Notation |
|---|---|---|
| Dimer | Two acid molecules form a cyclic pair of hydrogen bonds. | R²₂(8) |
| Catemer | Acid molecules form an infinite chain of hydrogen bonds. | C(4) |
| Heterosynthon | An acid forms a hydrogen bond with a different functional group (e.g., a pyridine (B92270) nitrogen). | Varies (e.g., R²₂(8)) |
General patterns observed for carboxylic acids and related functional groups in crystal engineering. mdpi.comrsc.org
Formation of Cocrystals and Solid-State Assemblies
Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. This is achieved by crystallizing an active pharmaceutical ingredient (API) or other molecule of interest with a second, benign molecule known as a coformer. Dicarboxylic acids are frequently used as coformers due to their robust hydrogen bonding capabilities.
By cocrystallizing this compound with a complementary molecule, such as a pyridine-containing compound, it is possible to form a new crystalline solid held together by strong O-H···N hydrogen bonds. rsc.org The formation of these new solid-state assemblies, or cocrystals, can lead to significant changes in properties such as solubility, melting point, stability, and bioavailability. While specific cocrystals of this compound are not extensively documented in readily available literature, the principles of cocrystal design strongly suggest its potential in this area. Statistical analysis of known crystal structures shows that the formation of a heterosynthon (e.g., acid-pyridine) is often preferred over the formation of homosynthons (e.g., acid-acid), making dicarboxylic acids excellent candidates for screening against a wide range of APIs and other organic molecules. researchgate.net
Future Research Directions and Unexplored Avenues for 1,2 Cyclopentanedicarboxylic Acid
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for 1,2-cyclopentanedicarboxylic acid and its derivatives often involve multiple steps, such as the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid or multi-step procedures starting from materials like pimeloyl chloride or ethyl cyclopent-1-ene-1-carboxylate. prepchem.comoregonstate.educhemicalbook.com While effective, these routes can present challenges in terms of yield, cost, and environmental impact. oregonstate.edugoogle.com Future research is geared towards developing more sustainable and efficient synthetic strategies.
Key areas for development include:
Biocatalytic Synthesis: Employing enzymes or whole-cell systems to produce this compound could offer high selectivity under mild conditions, reducing energy consumption and waste. The application of ketoreductases for asymmetric reduction highlights the potential of biocatalysis in creating specific chiral derivatives. csic.es
Green Solvents and Reagents: A major challenge in scaling up chemical processes is the reliance on traditional solvents and reagents that may be expensive or difficult to source in bulk for green applications. uk-cpi.com Research into utilizing bio-based esters, supercritical CO₂, or other environmentally benign solvent systems for the synthesis of this compound is a critical avenue.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. uk-cpi.com Future routes will aim for higher atom efficiency, minimizing the generation of by-products.
Exploration of New Reactivity Patterns and Derivatization Strategies
The two carboxylic acid groups on the cyclopentane (B165970) ring provide a rich platform for chemical modification. While derivatives like anhydrides and imides are known, there is vast potential for uncovering new reactivity and creating novel molecules.
Future research will likely explore:
Bio-isosteres: The cyclopentane-1,2-dione moiety, derived from the dicarboxylic acid, has been investigated as a potential bio-isostere for the carboxylic acid functional group in drug design. nih.gov Further exploration of such isosteric replacements could lead to new therapeutic agents with improved properties.
Polymer and Materials Science: As a dicarboxylic acid, this compound can serve as a monomer for the synthesis of novel polyesters and polyamides. Research into creating polymers with unique thermal, mechanical, or optical properties based on the rigid cyclopentane backbone is a promising field.
Asymmetric Transformations: Using the existing carboxyl groups to direct stereoselective reactions on the cyclopentane ring could open pathways to a wide array of complex chiral molecules, which are valuable building blocks in pharmaceutical synthesis. ontosight.ai
Advanced Chiral Resolution and Enantiopure Synthesis Methodologies
The stereochemistry of this compound is crucial for its application, particularly in pharmaceuticals where different enantiomers can have distinct biological activities. The resolution of trans-cyclopentane-1,2-dicarboxylic acid has been a subject of study for over a century. rsc.org Modern techniques offer more sophisticated approaches.
Unexplored avenues include:
Kinetic Resolution: The use of chiral catalysts to selectively react with one enantiomer of a racemic mixture is an effective strategy. clockss.org Developing new catalytic systems specifically tailored for this compound or its esters could provide efficient access to enantiomerically pure forms.
Supramolecular Chemistry: Supramolecular cages have shown promise in amplifying the chiroptical signals of chiral dicarboxylic acids, facilitating their analysis and quantification. nih.gov Designing host-guest systems for the express purpose of resolving or detecting the enantiomers of this compound is a novel research direction.
Asymmetric Synthesis: Moving beyond resolution, the direct asymmetric synthesis of the desired enantiomer is highly desirable. This involves developing chiral catalysts or auxiliaries that can control the stereochemistry during the formation of the cyclopentane ring or the introduction of the carboxyl groups.
Expanding Applications in Emerging Fields
While applications in pharmaceuticals and materials science are recognized, the unique structure of this compound makes it a candidate for use in other advanced fields. ontosight.ai Its role as an intermediate in synthesizing specific hydrocarbons for geological studies demonstrates its versatility. chemicalbook.com
Potential emerging applications include:
Drug Discovery: Derivatives have been explored for designing novel therapeutic agents that can interact with biological targets like enzymes and receptors. ontosight.ai Specifically, a derivative of cyclopentane-1,2-dione was found to be a potent antagonist for the thromboxane (B8750289) A2 prostanoid (TP) receptor, indicating potential in developing new medicines. nih.gov
Chiral Ligands: The trans-isomer's derivatives are used in creating chiral ligands for asymmetric catalysis, a cornerstone of modern organic synthesis. Research into new ligands based on this scaffold could lead to more efficient and selective catalysts for producing fine chemicals and pharmaceuticals.
Advanced Materials: Incorporating this diacid into metal-organic frameworks (MOFs) or other functional materials could yield structures with tailored porosity, catalytic activity, or sensing capabilities.
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental work can accelerate discovery. Theoretical calculations have already been used to understand the enantiomer recognition mechanisms in the kinetic resolution of similar compounds. clockss.org
Future research should focus on:
Reaction Mechanism Studies: Using computational tools like Density Functional Theory (DFT) to model reaction pathways, predict reactivity, and understand the stability of intermediates in both the synthesis and derivatization of this compound.
Property Prediction: Calculating physical and chemical properties such as pKa, solubility, and hydrogen bonding geometries can guide experimental design. nih.govnih.gov This is particularly valuable for designing derivatives with specific biological or material properties.
Virtual Screening: In drug discovery, computational models can be used to screen libraries of virtual derivatives of this compound for their potential to bind to specific biological targets, streamlining the identification of promising candidates.
Challenges and Opportunities in Industrial Scale-Up and Green Manufacturing
Transitioning a chemical process from the laboratory to an industrial scale presents numerous challenges, including ensuring process safety, economic viability, and regulatory compliance. pharmaceuticalprocessingworld.comcontractpharma.com For this compound, these challenges are coupled with the growing demand for sustainable and green manufacturing processes. uk-cpi.com
| Challenge | Opportunity/Future Direction |
| Raw Material & Reagent Availability | Develop supply chains for green and bio-based reagents; innovate scalable production technologies for sustainable materials. uk-cpi.com |
| Energy Efficiency | Design innovative reactors and integrate renewable energy sources to overcome heat and mass transfer limitations at a large scale. uk-cpi.com |
| Waste Prevention | Optimize reactions to be more atom-efficient; develop efficient separation and purification processes to minimize waste streams. uk-cpi.com |
| Process Robustness | Address the variability in raw materials and the challenges of handling particulate matter to ensure consistent product quality. idbs.comresearchgate.net |
| Economic Viability | Conduct thorough route scouting to identify the most cost-effective synthetic pathways and secure investment by demonstrating long-term environmental and economic benefits. uk-cpi.comcontractpharma.com |
| Regulatory Compliance | Ensure that scaled-up processes meet stringent quality and purity requirements, such as those for pharmaceutical applications (cGMP). pharmaceuticalprocessingworld.com |
By proactively addressing these challenges through innovative research and development, the full potential of this compound as a valuable chemical building block can be realized in a commercially successful and environmentally responsible manner.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
